Cholanthrene-9,10-diol-7,8-epoxide

Description

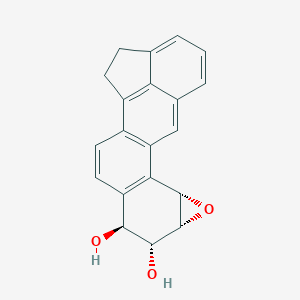

Cholanthrene-9,10-diol-7,8-epoxide (CDE) is a mutagenic and carcinogenic metabolite derived from 3-methylcholanthrene-2-one (3MC-2-one), a polycyclic aromatic hydrocarbon (PAH). CDE forms via hepatic microsomal metabolism, where 3MC-2-one undergoes epoxidation at the 7,8-position and subsequent hydroxylation at the 9,10-position, generating a bay-region diol epoxide . This activation pathway mirrors that of other PAHs, such as benzo(a)pyrene (BP), where diol epoxides are critical intermediates in DNA adduct formation and carcinogenesis .

Properties

CAS No. |

119181-09-8 |

|---|---|

Molecular Formula |

C20H16O3 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

(6S,7R,8R,10S)-9-oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17-heptaene-6,7-diol |

InChI |

InChI=1S/C20H16O3/c21-17-13-7-6-11-12-5-4-9-2-1-3-10(15(9)12)8-14(11)16(13)19-20(23-19)18(17)22/h1-3,6-8,17-22H,4-5H2/t17-,18+,19-,20+/m0/s1 |

InChI Key |

BQXVUFNOKKHIKA-ZGXWSNOMSA-N |

SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O |

Isomeric SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4[C@H]6[C@H](O6)[C@@H]([C@H]5O)O |

Canonical SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O |

Synonyms |

cholanthrene-9,10-diol-7,8-epoxide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methylisothiourea sulfate typically involves the reaction of thiourea with a methylating agent such as methyl sulfate. The process can be summarized as follows:

Thiourea and Methyl Sulfate Reaction: In a round-bottomed flask, 152 grams of finely divided thiourea is mixed with 70 milliliters of water. To this mixture, 138 grams of technical methyl sulfate is added. The reaction is allowed to progress spontaneously, with occasional cooling to manage the exothermic nature of the reaction.

Purification: The mixture is cooled, and 200 milliliters of 95% ethyl alcohol is added. The contents are then filtered, and the residue is washed with additional ethyl alcohol.

Industrial Production Methods: Industrial production of S-Methylisothiourea sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: S-Methylisothiourea sulfate undergoes various chemical reactions, including:

Oxidation: It can react with strong oxidizing agents, releasing oxygen.

Reduction: It can be reduced under specific conditions to form different products.

Substitution: It participates in nucleophilic substitution reactions, particularly with carbonyl compounds.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizers such as hydrogen peroxide.

Reducing Agents: Common reducing agents like sodium borohydride.

Reaction Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products:

Oxidation Products: Various oxidized derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted thiourea derivatives.

Scientific Research Applications

S-Methylisothiourea sulfate has a wide range of applications in scientific research:

Mechanism of Action

S-Methylisothiourea sulfate exerts its effects primarily by inhibiting inducible nitric oxide synthase (iNOS). This enzyme catalyzes the production of nitric oxide (NO) from L-arginine. By inhibiting iNOS, S-Methylisothiourea sulfate reduces the production of NO, which is implicated in various pathological conditions such as inflammation and septic shock . The compound’s mechanism involves binding to the active site of iNOS, thereby preventing the enzyme from catalyzing the conversion of L-arginine to NO .

Comparison with Similar Compounds

Structural Similarities and Differences

CDE shares a bay-region diol epoxide structure with BP-derived diol epoxides (e.g., BP-7,8-diol-9,10-epoxide). Both feature an epoxide group adjacent to dihydroxylated aromatic rings, which enhances electrophilic reactivity and DNA-binding capacity (Table 1). However, CDE differs in its methyl substitution at the 3-position, which may influence metabolic stability and steric interactions with cellular macromolecules .

Table 1: Structural Comparison of CDE and BP Diol Epoxides

| Compound | Parent PAH | Epoxide Position | Diol Position | Key Substituents |

|---|---|---|---|---|

| Cholanthrene-9,10-diol-7,8-epoxide | 3-Methylcholanthrene | 7,8 | 9,10 | 3-methyl |

| BP-7,8-diol-9,10-epoxide | Benzo(a)pyrene | 9,10 | 7,8 | None |

Metabolic Activation Pathways

CDE and BP diol epoxides are both generated via cytochrome P450-mediated epoxidation followed by epoxide hydrolase-catalyzed hydration. However, stereochemical outcomes differ:

Mutagenicity and Cytotoxicity

CDE: Limited direct mutagenicity data are available, but its structural similarity to 3-methylcholanthrene metabolites suggests potent carcinogenicity via DNA adduct formation . BP diol epoxides:

- BP-7,8-diol-9,10-epoxide (anti) is 1.5–4× more mutagenic in Salmonella typhimurium TA100 than its syn isomer, despite having a shorter half-life (30 seconds vs. 6–12 minutes in tissue culture) .

- Both isomers are >40× more cytotoxic than non-bay-region epoxides (e.g., BP-7,8-epoxide) in mammalian V79 cells .

Stability and Reactivity

- CDE : Stability data are sparse, but methyl substitution may reduce aqueous solubility and increase persistence compared to BP derivatives.

- BP diol epoxides : The anti isomer’s instability (30-second half-life) limits its bioavailability, whereas the syn isomer’s longer half-life enhances tissue penetration .

Carcinogenic Outcomes

- CDE : Linked to tumorigenesis in rodent models, likely via DNA adducts at guanine residues .

- BP diol epoxides: Directly induce malignant transformation in human bronchial epithelial cells (e.g., 16HBE), forming squamous cell carcinomas in vivo .

Key Research Findings and Implications

- Stereochemistry Matters: The trans configuration of CDE and anti configuration of BP diol epoxides maximize DNA-binding efficiency and carcinogenicity .

- Metabolic Context : Both compounds require precise enzymatic activation (e.g., P450, epoxide hydrolase) to exert toxicity, highlighting the role of host metabolism in PAH-induced cancer .

- Detection Challenges : CDE and BP diol epoxides are difficult to quantify in biological samples due to rapid hydrolysis; advanced methods like chiral HPLC and mass spectrometry are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.